2-(4-Methylpyridin-3-yl)acetaldehyde
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Overview
Description
2-(4-Methylpyridin-3-yl)acetaldehyde is an organic compound with a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with acetaldehyde in the presence of an oxide catalyst . This method is efficient and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow setups to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-(4-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(4-Methylpyridin-3-yl)ethanol.
Substitution: 2-(4-Bromomethylpyridin-3-yl)acetaldehyde.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can interact with biological receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyridin-2-yl)acetaldehyde: Similar structure but with the acetaldehyde group at the 2-position of the pyridine ring.
4-Methylpyridine: Lacks the acetaldehyde group, used as a building block in organic synthesis.
2-Methylpyridine: Similar structure but with a methyl group at the 2-position instead of the 4-position.
Uniqueness
2-(4-Methylpyridin-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4-6H,3H2,1H3 |
InChI Key |
HRGIXSVKBYVOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CC=O |
Origin of Product |
United States |
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